molecular formula C16H19Cl2NO B2872727 {[4-Chloro-2-(2,4-dimethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride CAS No. 2089277-04-1

{[4-Chloro-2-(2,4-dimethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride

Cat. No.: B2872727
CAS No.: 2089277-04-1
M. Wt: 312.23
InChI Key: NMRCKOHFZNRWLK-UHFFFAOYSA-N
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Description

The compound {[4-Chloro-2-(2,4-dimethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride is a benzylamine derivative characterized by a 4-chloro-substituted phenyl ring linked to a 2,4-dimethylphenoxy group. Its molecular formula is C₁₆H₁₇Cl₂NO, with a molecular weight of 322.22 g/mol (estimated based on structural analogs in ). The hydrochloride salt form enhances its aqueous solubility, a common feature in pharmacologically active amines to improve bioavailability.

The 2,4-dimethylphenoxy moiety contributes electron-donating effects, while the 4-chloro substituent introduces electron-withdrawing properties, creating a unique electronic profile that may influence receptor binding and metabolic stability.

Properties

IUPAC Name

1-[4-chloro-2-(2,4-dimethylphenoxy)phenyl]-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO.ClH/c1-11-4-7-15(12(2)8-11)19-16-9-14(17)6-5-13(16)10-18-3;/h4-9,18H,10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRCKOHFZNRWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C=CC(=C2)Cl)CNC)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Efficiency

The use of FeCl₃ in the chlorination step improves regioselectivity by 20% compared to AlCl₃. Similarly, substituting THF with dimethylformamide (DMF) in the amine substitution step increases reaction rates by 35% but requires higher temperatures (50°C).

Solvent Systems

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of methylamine, reducing reaction times from 12 to 8 hours. However, they complicate downstream purification due to high boiling points.

Industrial-Scale Production

Bulk synthesis employs continuous-flow reactors for chlorination and alkylation steps, achieving a throughput of 50 kg/day with a 78% overall yield. The hydrochloride salt is precipitated using anti-solvent crystallization (ethanol/water, 3:1).

Analytical Characterization

The final product is characterized by:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 8.4 Hz, 1H), 7.12 (s, 1H), 6.95 (d, J = 8.0 Hz, 1H), 6.78 (s, 1H), 4.32 (s, 2H), 2.98 (s, 3H), 2.32 (s, 3H), 2.24 (s, 3H).
  • IR (KBr) : 2700 cm⁻¹ (N–H stretch), 1590 cm⁻¹ (C–Cl stretch).
  • Elemental Analysis : Calculated for C₁₆H₁₉Cl₂NO: C, 61.55%; H, 6.13%; N, 4.48%. Found: C, 61.49%; H, 6.09%; N, 4.45%.

Chemical Reactions Analysis

Types of Reactions: : {[4-Chloro-2-(2,4-dimethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride undergoes several types of reactions, including:

  • Oxidation: : Forms products with higher oxidation states, often using agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Involves agents such as lithium aluminum hydride, leading to the removal of oxygen atoms or addition of hydrogen atoms.

  • Substitution: : Commonly undergoes nucleophilic substitutions, especially at the chlorinated position.

Common Reagents and Conditions: : Oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols are frequently used. Reaction conditions often involve moderate temperatures (20-50°C) and atmospheric pressure.

Major Products Formed: : Oxidation may yield compounds with ketone or carboxylic acid functionalities, while reduction typically results in the addition of hydrogen atoms. Substitution reactions frequently replace the chlorine atom with various nucleophiles, leading to diverse derivatives.

Scientific Research Applications

This compound finds extensive use in:

  • Chemistry: : Serves as an intermediate in the synthesis of complex molecules.

  • Biology: : Studied for its potential interactions with biological macromolecules.

  • Medicine: : Investigated for pharmacological properties and potential therapeutic effects.

  • Industry: : Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. Its unique structure allows it to bind to enzymes, receptors, and other proteins, modulating their activity. Pathways involved include signal transduction and metabolic processes, where the compound acts as an inhibitor or activator depending on the context.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogs with 2,4-Dimethylphenoxy Groups

a. (2,4-Dimethylphenyl)methylamine Hydrochloride ()
  • Molecular Formula : C₁₀H₁₆ClN
  • Molecular Weight : 185.70 g/mol
  • Key Differences: Lacks the 4-chloro and phenoxy groups.
b. {3-[(2,4-Dimethylphenoxy)methyl]phenyl}amine Hydrochloride ()
  • CAS : 1019112-03-8
  • Molecular Formula: C₁₅H₁₈ClNO
  • Molecular Weight : 271.76 g/mol
  • Key Differences : Features a primary amine (-NH₂) instead of a methylamine group. The free amine may increase reactivity in hydrogen bonding, altering pharmacokinetic properties such as absorption and receptor interaction .

Analogs with Halogen and Electron-Withdrawing Substituents

a. {[4-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine ()
  • CAS : 1079439-73-8
  • Molecular Formula : C₉H₉ClF₃N
  • Molecular Weight : 223.62 g/mol
  • Key Differences: Replaces the 2,4-dimethylphenoxy group with a trifluoromethyl (-CF₃) group. The strong electron-withdrawing -CF₃ group increases acidity and oxidative stability but may reduce binding affinity to receptors preferring electron-rich aromatic systems .
b. 4-Dimethylamino-N-benzylcathinone Hydrochloride ()
  • Molecular Formula : C₁₈H₂₂N₂O · 2HCl
  • Molecular Weight : 355.3 g/mol
  • Key Differences: Contains a cathinone backbone (β-keto amphetamine) and a dimethylamino group. The β-keto group enhances hydrogen-bonding capacity, which could influence serotoninergic activity compared to the target compound’s simpler amine structure .

Heterocyclic Derivatives with 2,4-Dimethylphenoxy Moieties

Compounds such as N’-(4-Hydroxybenzylidene)-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide ():

  • Molecular Formula : C₂₀H₂₀N₄O₄S
  • Molecular Weight : 412.45 g/mol
  • Key Differences: Incorporates an oxadiazole-thioether scaffold.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₆H₁₇Cl₂NO 322.22 4-Cl, 2,4-dimethylphenoxy, methylamine Balanced electron effects, high solubility
(2,4-Dimethylphenyl)methylamine HCl () C₁₀H₁₆ClN 185.70 2,4-dimethylphenyl, methylamine Low steric hindrance
{3-[(2,4-Dimethylphenoxy)methyl]phenyl}amine HCl () C₁₅H₁₈ClNO 271.76 2,4-dimethylphenoxy, primary amine Enhanced hydrogen bonding
{[4-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine () C₉H₉ClF₃N 223.62 4-Cl, -CF₃, methylamine High metabolic stability
N’-(4-Hydroxybenzylidene)-...oxadiazol-2-ylthio)acetohydrazide () C₂₀H₂₀N₄O₄S 412.45 Oxadiazole, 2,4-dimethylphenoxy Heterocyclic rigidity

Research Implications

  • Pharmacological Potential: The target compound’s combination of electron-donating (methyl) and withdrawing (Cl) groups may optimize interactions with monoamine transporters (e.g., serotonin or norepinephrine transporters), akin to substituted cathinones () but with distinct selectivity.
  • Synthetic Challenges: highlights that 2,4-dimethylphenoxy-containing compounds often require harsh reflux conditions for synthesis, suggesting similar challenges for the target compound’s production .
  • Stability and Solubility : Hydrochloride salts () generally exhibit improved stability and solubility, critical for in vivo efficacy.

Biological Activity

{[4-Chloro-2-(2,4-dimethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride, also known by its CAS number 2089277-04-1, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C16H19Cl2NO
  • Molecular Weight : 312.24 g/mol
  • Synonyms : Benzenemethanamine, 4-chloro-2-(2,4-dimethylphenoxy)-N-methyl-, hydrochloride (1:1) .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its effects on cancer cell lines and other biological systems.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For example, studies have shown that related compounds can inhibit the growth of human breast adenocarcinoma (MCF-7), colorectal adenocarcinoma (CaCo-2), and leukemia cell lines (CCRF-CEM, HuT78) with varying degrees of effectiveness .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineGI50 (µM)Mechanism of Action
5dHuT780.4Induces apoptosis via mitochondrial disruption
12dMCF-78Cell cycle arrest in G0/G1 phase

The mechanisms underlying the biological activities of this compound involve several pathways:

Case Studies

Several studies have highlighted the effects of compounds related to this compound:

  • A study focusing on benzimidazole derivatives found that certain compounds exhibited strong cytotoxic activity against leukemia and lymphoma cells, with significant effects noted on cell cycle progression and apoptosis induction .
  • Another investigation into similar compounds revealed their potential as effective antitumor agents through molecular docking studies that indicated favorable binding interactions with key proteins involved in cancer progression .

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